Resina acrílica bio

Descripción general

Descripción

Bio acrylic resin is a type of polymer derived from renewable and biodegradable sources such as plants, corn, and sugarcane. Unlike traditional petroleum-based resins, bio acrylic resins are biodegradable and compostable, making them a more sustainable option. These resins are used in a variety of applications, including coatings, adhesives, and biomedical devices, due to their excellent mechanical properties and environmental benefits .

Aplicaciones Científicas De Investigación

Bio acrylic resins have a wide range of scientific research applications, including:

Chemistry: Used as a matrix for immobilizing catalysts and as a medium for conducting polymerization reactions.

Biology: Employed in the development of bio-compatible materials for tissue engineering and drug delivery systems.

Medicine: Utilized in the fabrication of dental prosthetics, bone cements, and contact lenses due to their excellent biocompatibility.

Industry: Applied in coatings, adhesives, and sealants for their durability and environmental benefits.

Mecanismo De Acción

Target of Action

Bio acrylic resin, a type of polymer, is primarily targeted towards a wide range of applications, including coatings, adhesives, and plastics . The primary role of bio acrylic resin is to replace petrochemical-based ingredients with plant-based alternatives, thereby offering a more sustainable solution .

Mode of Action

Bio acrylic resin is synthesized from renewable sources such as lignocellulosic materials . The monomers of bio acrylic resin are produced using a mass balance approach . The resulting bio-attributed specialty acrylic additives and resins offer the same high quality and performance as traditional acrylic resins .

Biochemical Pathways

The synthesis of bio acrylic resin involves several biochemical pathways. The raw materials, such as plants, corn, and sugarcane, are processed to create a polymer . The exact composition of bio-resins can vary depending on the source of the raw materials and the manufacturing process .

Result of Action

The use of bio acrylic resin results in products that have the same high quality and performance as those made with traditional acrylic resins . Moreover, these products have the added benefit of being more environmentally friendly, as they are made from renewable resources and are biodegradable .

Action Environment

The action of bio acrylic resin is influenced by environmental factors. The transition to bio acrylic resin is a key milestone in the shift towards a more renewable and lower carbon economy . The replacement of fossil feedstock by bio/bio-circular feedstock supports the reduction of greenhouse gas emissions . Furthermore, the manufacturing process of bio-resins is typically carried out at lower temperatures and pressures than traditional resin production, making it a more environmentally-friendly option requiring less energy to produce .

Análisis Bioquímico

Biochemical Properties

Bio acrylic resin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The resin interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds within the resin, leading to its degradation . Additionally, bio acrylic resin can interact with proteins that have nucleophilic functional groups, facilitating esterification reactions . These interactions are crucial for the resin’s biodegradability and its integration into biological systems.

Cellular Effects

Bio acrylic resin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that bio acrylic resin can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . The resin’s interaction with cell surface receptors can also modulate signaling pathways, impacting cell proliferation and differentiation . Furthermore, bio acrylic resin has been observed to affect the cellular uptake of nutrients and waste products, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of bio acrylic resin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Bio acrylic resin can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways . For instance, the resin’s interaction with esterases can result in the hydrolysis of ester bonds, facilitating its degradation . Additionally, bio acrylic resin can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bio acrylic resin change over time due to its stability, degradation, and long-term impact on cellular function. The resin’s stability is influenced by environmental factors such as temperature and pH, which can affect its degradation rate . Over time, bio acrylic resin undergoes hydrolysis and other chemical reactions, leading to the formation of degradation products that can impact cellular function . Long-term studies have shown that bio acrylic resin can have sustained effects on cell viability and metabolic activity, highlighting the importance of monitoring its temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of bio acrylic resin vary with different dosages in animal models. At low doses, the resin may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of bio acrylic resin can result in toxic or adverse effects, such as inflammation and tissue damage, underscoring the need for careful dosage optimization in experimental studies .

Metabolic Pathways

Bio acrylic resin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The resin can be metabolized by esterases, leading to the formation of smaller molecules that can enter central metabolic pathways such as the citric acid cycle . These metabolic processes can affect the overall metabolic flux and levels of key metabolites within cells . Understanding the metabolic pathways of bio acrylic resin is essential for optimizing its use in biomedical and environmental applications .

Transport and Distribution

The transport and distribution of bio acrylic resin within cells and tissues are mediated by specific transporters and binding proteins. The resin can be taken up by cells through endocytosis and transported to various cellular compartments . Binding proteins can facilitate the resin’s localization to specific tissues, influencing its accumulation and activity . The distribution of bio acrylic resin within the body is crucial for its efficacy and safety in therapeutic and environmental applications .

Subcellular Localization

Bio acrylic resin exhibits specific subcellular localization patterns, which can affect its activity and function. The resin can be targeted to particular cellular compartments, such as the endoplasmic reticulum or lysosomes, through post-translational modifications and targeting signals . These localization patterns are important for the resin’s interaction with cellular machinery and its overall impact on cell function . Understanding the subcellular localization of bio acrylic resin is essential for optimizing its use in various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bio acrylic resins are typically synthesized from bio-based monomers such as acrylic acid and methacrylic acid. The synthetic routes involve the polymerization of these monomers using free radical initiators under controlled conditions. The reaction conditions often include temperatures ranging from 60°C to 80°C and the use of solvents like water or ethanol to facilitate the polymerization process .

Industrial Production Methods: In industrial settings, bio acrylic resins are produced using large-scale polymerization reactors. The process begins with the extraction of bio-based monomers from renewable sources. These monomers are then polymerized in the presence of initiators and stabilizers to form high-molecular-weight polymers. The resulting bio acrylic resin is then purified and processed into various forms such as pellets, powders, or liquid dispersions for different applications .

Análisis De Reacciones Químicas

Types of Reactions: Bio acrylic resins undergo various chemical reactions, including:

Oxidation: Bio acrylic resins can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

Reduction: Reduction reactions can convert carbonyl groups in the resin to hydroxyl groups.

Substitution: Substitution reactions can introduce different functional groups into the polymer chain, enhancing its properties.

Common Reagents and Conditions:

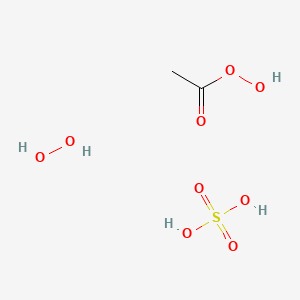

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions to introduce new functional groups.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Alcohols and amines.

Substitution: Alkylated and acylated derivatives of the original resin.

Comparación Con Compuestos Similares

Polyethylene terephthalate (PET): A petroleum-based polymer used in packaging and textiles.

Polystyrene (PS): Another petroleum-based polymer used in disposable products and insulation.

Poly(methyl methacrylate) (PMMA): A petroleum-based polymer used in optical devices and signage.

Comparison:

Sustainability: Bio acrylic resins are derived from renewable sources, making them more sustainable compared to petroleum-based polymers.

Biodegradability: Bio acrylic resins are biodegradable and compostable, whereas most petroleum-based polymers are not.

Mechanical Properties: Bio acrylic resins exhibit comparable mechanical properties to petroleum-based polymers, making them suitable for similar applications.

Propiedades

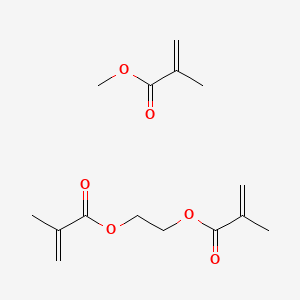

IUPAC Name |

methyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4.C5H8O2/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4(2)5(6)7-3/h1,3,5-6H2,2,4H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDAKYZJVVYINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9063-88-1, 142293-42-3, 25777-71-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9063-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142293-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol dimethacrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25777-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70910869 | |

| Record name | Ethane-1,2-diyl bis(2-methylprop-2-enoate)--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25777-71-3, 108772-06-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-diyl bis(2-methylprop-2-enoate)--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

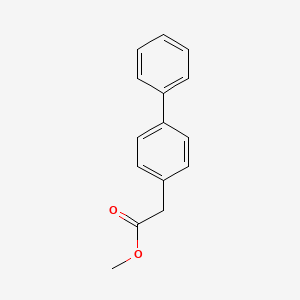

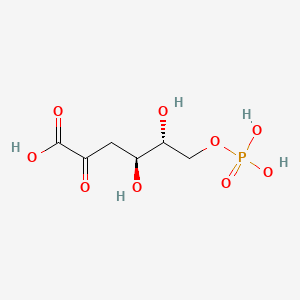

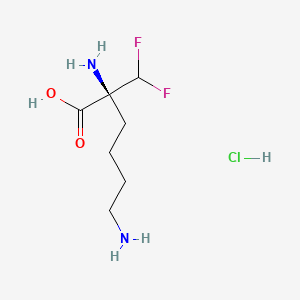

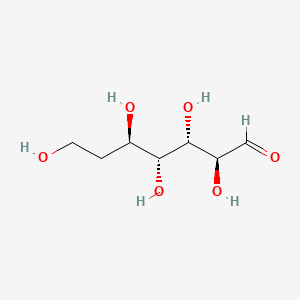

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(4-Chlorophenyl)methylidene]-6-methoxy-2-methylinden-1-yl]acetic acid](/img/structure/B1230554.png)

![4-[(2S)-7-hydroxy-2-[(5S)-5-[5-[(6R)-6-hydroxy-3,5-dimethyl-6-(2-phenylethylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1230572.png)

![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-pentanedioic acid](/img/structure/B1230574.png)